![molecular formula C26H23BF2N6O2S B13723081 N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)
N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDP 630/650 azide is a bright and photostable dye azide used primarily for labeling in the far red region of the spectrum. This compound is particularly useful in fluorescence polarization experiments due to its relatively long excited state lifetime. It is a derivative of borondipyrromethene, a class of compounds known for their excellent photophysical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BDP 630/650 azide is synthesized through a series of chemical reactions involving borondipyrromethene as the core structureThe reaction conditions usually involve the use of solvents such as dimethyl sulfoxide, dimethylformamide, acetonitrile, or dichloromethane .
Industrial Production Methods
Industrial production of BDP 630/650 azide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in facilities equipped to handle large-scale chemical reactions and is stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
BDP 630/650 azide primarily undergoes substitution reactions, particularly in the context of Click chemistry. The azide group reacts with alkynes, DBCO (dibenzocyclooctyne), and BCN (bicyclo[6.1.0]nonyne) to form stable triazole linkages .
Common Reagents and Conditions
The common reagents used in these reactions include copper(I) catalysts, alkynes, and various solvents such as dimethyl sulfoxide and dimethylformamide. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the triazole product .
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications, including bioconjugation and molecular labeling .
Aplicaciones Científicas De Investigación
BDP 630/650 azide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of fluorescent conjugates of proteins, nucleotides, oligonucleotides, and dextrans.
Biology: The compound is employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: BDP 630/650 azide is used in the development of diagnostic assays and imaging techniques.
Industry: It finds applications in the production of fluorescent enzyme substrates, fatty acids, phospholipids, and receptor ligands.
Mecanismo De Acción
BDP 630/650 azide exerts its effects through its photophysical properties. Upon excitation by light at a specific wavelength (around 630 nm), the compound emits fluorescence at a longer wavelength (around 650 nm). This fluorescence is used to track and label molecules in various applications. The azide group allows for specific and stable attachment to target molecules through Click chemistry, forming triazole linkages .
Comparación Con Compuestos Similares
BDP 630/650 azide is unique due to its high photostability and brightness. It is often compared to other borondipyrromethene derivatives and cyanine dyes. Similar compounds include:
BDP 630/650 alkyne: Another derivative used in Click chemistry but with an alkyne group instead of an azide.
BDP 630/650 amine: A derivative with an amine group used for different types of conjugation reactions.
Cyanine5: A commonly used dye with similar spectral properties but different chemical structure.
BDP 630/650 azide stands out due to its specific use in Click chemistry and its superior photophysical properties .
Propiedades
Fórmula molecular |
C26H23BF2N6O2S |
|---|---|
Peso molecular |
532.4 g/mol |
Nombre IUPAC |
N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide |
InChI |
InChI=1S/C26H23BF2N6O2S/c28-27(29)34-20(8-9-21(34)17-22-10-13-24(35(22)27)25-3-1-16-38-25)7-4-19-5-11-23(12-6-19)37-18-26(36)31-14-2-15-32-33-30/h1,3-13,16-17H,2,14-15,18H2,(H,31,36)/b7-4+ |
Clave InChI |
BQBOMBVZCVUGNM-QPJJXVBHSA-N |
SMILES isomérico |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |
SMILES canónico |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


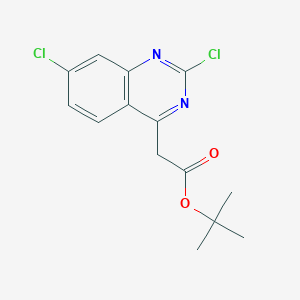
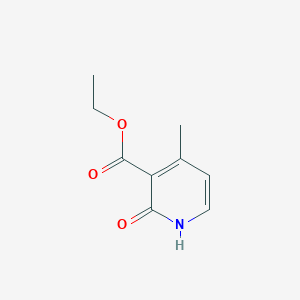
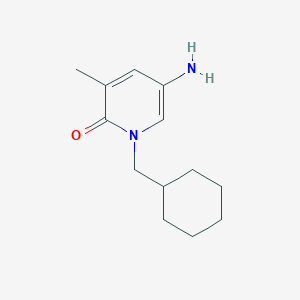
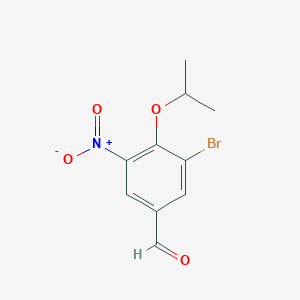
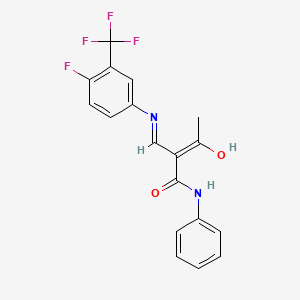
![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
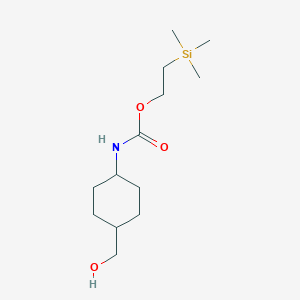

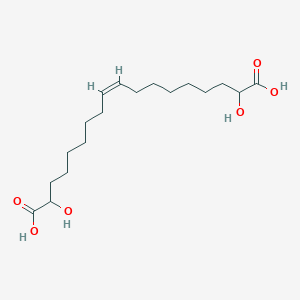

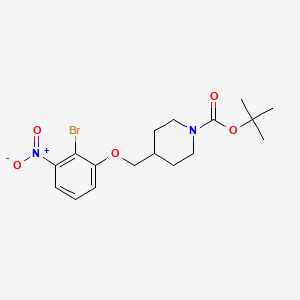
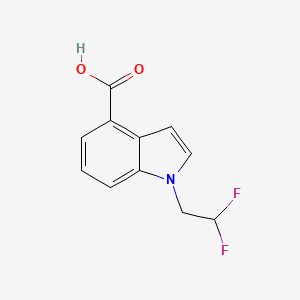

![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
